molecular formula C26H24FN3O4S B11508872 (2Z)-3-(4-fluorobenzyl)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-(4-fluorobenzyl)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11508872
M. Wt: 493.6 g/mol
InChI Key: IEWKBEYATHIPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2Z)-3-(4-fluorobenzyl)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide” is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials under specific conditions. For example:

    Condensation Reaction: The reaction between 4-fluorobenzaldehyde and 2-methoxyaniline yields the key intermediate.

    Imine Formation: The intermediate reacts with 4-methoxybenzaldehyde to form the imine.

    Thiazinane Ring Formation: Cyclization of the imine with thiosemicarbazide leads to the formation of the thiazinane ring.

    Carboxamide Formation: Finally, the carboxamide group is introduced.

Industrial Production:: While industrial-scale production methods may vary, the synthetic steps outlined above serve as a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, especially at the thiazinane ring sulfur.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: Substitution reactions at the benzyl and methoxy groups are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can be used.

Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with modified benzyl or methoxy groups.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Industry: Its unique structure could have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects.

Properties

Molecular Formula

C26H24FN3O4S

Molecular Weight

493.6 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H24FN3O4S/c1-33-20-13-11-19(12-14-20)28-26-30(16-17-7-9-18(27)10-8-17)24(31)15-23(35-26)25(32)29-21-5-3-4-6-22(21)34-2/h3-14,23H,15-16H2,1-2H3,(H,29,32)

InChI Key

IEWKBEYATHIPHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3OC)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.